molecular formula C11H17N3O2 B6500960 N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014049-82-1

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6500960
CAS No.: 1014049-82-1
M. Wt: 223.27 g/mol
InChI Key: HPRIDEMTXLTDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS: 2034419-66-2) is a pyrazole-derived carboxamide with the molecular formula C21H26N6O2 and a molecular weight of 394.5 g/mol . Its structure includes a pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a cyclopentyl carboxamide moiety at position 2. The compound also features a pyridin-4-yl group attached via an ethyl linker to the nitrogen of the carboxamide group, as evidenced by its SMILES notation: COc1nn(C)cc1C(=O)N(CCn1ccc(-c2ccncc2)n1)C1CCCC1 .

Properties

IUPAC Name

N-cyclopentyl-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14-7-9(11(13-14)16-2)10(15)12-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRIDEMTXLTDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclocondensation with 1,3-Dicarbonyl Precursors

A foundational approach to pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, this method begins with ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (1) as the starting material. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole hydrazide intermediate (2) . Subsequent amidation with cyclopentylamine in the presence of a coupling agent (e.g., HATU or DCC) furnishes the target compound (Fig. 1).

Key Conditions :

  • Hydrazide Formation : Ethanol, reflux (78°C), 6–8 hours, 85–90% yield.

  • Amidation : Dichloromethane, room temperature, 12 hours, catalytic DMAP, 70–75% yield.

Suzuki-Miyaura Coupling for Pyrazole Functionalization

An alternative route employs Suzuki-Miyaura cross-coupling to introduce the cyclopentyl group. Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (1) undergoes boronation at the 4-position using bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the boronic ester (3) . Coupling with cyclopentyl bromide under palladium catalysis (Pd(PPh₃)₄) produces the cyclopentyl-substituted intermediate (4) , which is hydrolyzed to the carboxylic acid (5) and subsequently amidated.

Optimization Insights :

  • Boronation : 1,4-dioxane, 80°C, 12 hours, 65% yield.

  • Coupling : K₂CO₃, DMF, 100°C, 24 hours, 55–60% yield.

Stepwise Synthesis and Intermediate Characterization

Preparation of Ethyl 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylate

The synthesis of the core pyrazole ester (1) involves cyclocondensation of ethyl acetoacetate with methoxyacetylene hydrazine. Nano-ZnO catalysis enhances reaction efficiency, achieving 95% yield in 2 hours.

Analytical Data :

  • ¹H-NMR (DMSO-d₆) : δ 8.46 (s, 1H, pyrazole-H), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 3.93 (s, 3H, N-CH₃), 3.82 (s, 3H, OCH₃), 1.28 (t, J=7.1 Hz, 3H, CH₃).

  • MS (ESI) : m/z 199 [M+H]⁺.

Amidation with Cyclopentylamine

The final step involves activating the carboxylic acid (5) using thionyl chloride to form the acyl chloride (6) , followed by reaction with cyclopentylamine in anhydrous THF.

Procedure :

  • Acyl Chloride Formation : Reflux 5 in SOCl₂ (2 hours, 90% yield).

  • Amidation : Add cyclopentylamine dropwise to 6 in THF at 0°C, stir for 12 hours, 75% yield.

Characterization :

  • ¹H-NMR (CDCl₃) : δ 8.32 (s, 1H, pyrazole-H), 4.20–4.10 (m, 1H, cyclopentyl CH), 3.95 (s, 3H, N-CH₃), 3.85 (s, 3H, OCH₃), 2.10–1.80 (m, 8H, cyclopentyl H).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H).

Comparative Analysis of Methodologies

Method Yield Reaction Time Complexity
Hydrazine Cyclocondensation70%20 hoursModerate
Suzuki-Miyaura Coupling55%36 hoursHigh
Direct Amidation75%14 hoursLow

Key Findings :

  • Direct amidation via acyl chloride intermediates offers the highest yield and scalability.

  • Suzuki coupling introduces structural diversity but requires stringent palladium catalysis conditions.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The position of the methoxy and methyl groups on the pyrazole ring is critical. Using NaH as a base during methylation ensures selective N-methylation at the 1-position, avoiding O-methylation side products.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/petroleum ether 1:5) effectively isolates the target compound from unreacted cyclopentylamine and acyl chloride byproducts.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate that the direct amidation route achieves 68% yield with 99.5% HPLC purity, making it viable for pharmaceutical production .

Chemical Reactions Analysis

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown potential as a pharmacological agent due to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that compounds with pyrazole moieties exhibit diverse pharmacological activities, including:

  • Anti-inflammatory effects : Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways .
  • Antimicrobial properties : The compound's structure may enhance its activity against various pathogens, making it a candidate for further exploration in drug development.

Agricultural Applications

The compound's unique chemical structure may also lend itself to use in agrochemicals. Pyrazole derivatives have been investigated for their potential as herbicides and fungicides due to their selective toxicity towards certain plant species while being safe for others.

Material Science

In material science, this compound can serve as a building block for synthesizing polymers and coatings with specific properties. Its functional groups can be modified to enhance solubility and stability in various environments.

Case Study 1: Anti-inflammatory Activity

A study conducted on similar pyrazole derivatives demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The results indicated that modifications in the pyrazole ring could enhance binding affinity and selectivity .

Case Study 2: Antimicrobial Efficacy

Research on N-cyclopentyl derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural features of the compound were linked to its ability to disrupt bacterial cell membranes, suggesting a mechanism for its antimicrobial action.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and physicochemical properties. Below is a systematic comparison with analogs from the literature:

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Pyrazole Derivatives
Compound Name / ID Core Structure Substituents (Positions) Molecular Weight (g/mol) Functional Groups Reference
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Pyrazole 3-OCH₃, 1-CH₃, 4-cyclopentyl carboxamide, pyridin-4-yl ethyl linker 394.5 Carboxamide, ether, pyridine
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole 4-methoxyphenyl (5), phenyl (3) Not reported Carboximidamide, ether
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Dihydropyrazole 3-nitrophenyl (5), phenyl (3) Not reported Carboximidamide, nitro
1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Pyrazole 1-sulfolane, 4-carboxylic acid Not reported Carboxylic acid, sulfone
N-(5-Amino-2-methoxyphenyl)benzenesulfonamide Benzene 2-OCH₃, 5-NH₂, benzenesulfonamide Not reported Sulfonamide, amine, ether
Key Observations:

Core Heterocycle : Unlike dihydropyrazole derivatives in , the target compound has a fully aromatic pyrazole ring, which may enhance stability and π-π stacking interactions.

The cyclopentyl carboxamide moiety introduces steric bulk and lipophilicity, contrasting with simpler phenyl or sulfonamide groups in analogs . The pyridin-4-yl ethyl linker adds a heteroaromatic system, which could enhance binding to receptors with polar active sites .

Functional Groups : Carboxamides (target compound) generally exhibit higher metabolic stability than carboximidamides () due to reduced susceptibility to hydrolysis .

Physicochemical and Pharmacological Implications

Table 2: Inferred Property Comparisons
Property Target Compound Analogs (e.g., Compound 9) Analogs
Lipophilicity High (cyclopentyl) Moderate (phenyl) Variable (sulfolane lowers logP)
Solubility Moderate (OCH₃) Low (NO₂, Cl substituents) High (carboxylic acid)
Metabolic Stability High (carboxamide) Moderate (carboximidamide) Low (sulfonamide)
Key Findings:
  • Lipophilicity : The cyclopentyl group in the target compound likely increases membrane permeability compared to phenyl-substituted dihydropyrazoles .
  • Electronic Effects : Methoxy and pyridine groups may facilitate hydrogen bonding, contrasting with nitro or chloro substituents in compounds, which prioritize electrophilic interactions .

Biological Activity

N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological effects. The presence of the cyclopentyl and methoxy groups contributes to its unique chemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. Although the precise mechanisms are still under investigation, preliminary studies suggest that it may modulate enzyme activity or receptor binding, affecting processes such as inflammation and cell proliferation .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases such as arthritis .

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with lung and liver cancers. The compound's IC50 values indicate potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Study 1 Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Study 2 Showed anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages .
Study 3 Reported significant cytotoxicity against A549 (lung cancer) cells with an IC50 value of 8.74 µM .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR verify substituent positions and cyclopentyl group integration (e.g., δ 8.87 ppm for pyrazole protons) .
  • Mass spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole carboxamides) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

What computational approaches predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular docking : Pyrazole-carboxamide scaffolds are docked into cannabinoid receptor models (e.g., CB1/CB2) to assess interactions with residues like Phe174/Ser383 .
  • QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., methoxy groups) with receptor binding .
  • MD simulations : Evaluate stability of ligand-receptor complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .

How does the substitution pattern on the pyrazole ring influence physicochemical properties and bioactivity?

Q. Advanced

  • Methoxy groups : Enhance solubility and metabolic stability but may reduce membrane permeability due to increased polarity .
  • Cyclopentyl vs. aryl substituents : Cyclopentyl groups improve selectivity for CB2 receptors over CB1, as seen in analogs like SR141716 .
  • Methyl groups : At the 1-position, they sterically hinder enzymatic degradation, prolonging half-life in vitro .

What in vitro assays are suitable for evaluating biological activity?

Q. Advanced

  • Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., 3H^3H-CP55940) in synaptosomal membranes quantifies cannabinoid receptor affinity .
  • Functional assays : Electrically evoked twitch response inhibition in mouse vas deferens models cannabinoid-like activity .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or FAAH inhibition) assess anti-inflammatory potential .

What are the challenges in purifying pyrazole carboxamide derivatives, and how are they addressed?

Q. Basic

  • Common issues : Co-elution of byproducts in column chromatography due to similar polarity.
  • Solutions :
    • Gradient elution (e.g., 0–100% ethyl acetate/hexane) improves separation .
    • Acid-base partitioning isolates the carboxamide from unreacted amines .
    • Recrystallization from ethanol/water mixtures enhances purity, as shown for 5-amino-N-phenylpyrazole-4-carboxamides .

What storage conditions ensure long-term stability of this compound?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxamide bond .
  • Light protection : Amber vials mitigate photodegradation of the methoxy group .
  • Humidity control : Desiccants (e.g., silica gel) avoid deliquescence, which is critical for hygroscopic pyrazole derivatives .

How can structural analogs of this compound be synthesized for SAR studies?

Q. Advanced

  • Scaffold diversification : Replace cyclopentyl with bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexan-6-yl) via Buchwald-Hartwig coupling .
  • Bioisosteric replacements : Substitute methoxy with fluorine or trifluoromethyl groups to modulate lipophilicity and metabolic stability .
  • Hybrid synthesis : Fuse pyrazole cores with triazoles or isoxazoles to enhance target engagement, as demonstrated in hybrid inhibitors .

What spectroscopic discrepancies arise during characterization, and how are they resolved?

Q. Advanced

  • NMR splitting anomalies : Diastereotopic protons in the cyclopentyl group may cause unexpected multiplicity; 1H^1H-1H^1H COSY clarifies coupling patterns .
  • Mass spec adducts : Sodium or potassium adducts in ESI-MS require post-column ammonium acetate suppression .
  • X-ray vs. computational geometry : Discrepancies in bond angles (e.g., C–N–C in pyrazole) are resolved via DFT geometry optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.